molecular formula C15H15IN2O B6076276 N-[4-(dimethylamino)phenyl]-3-iodobenzamide CAS No. 6122-00-5

N-[4-(dimethylamino)phenyl]-3-iodobenzamide

Cat. No.: B6076276
CAS No.: 6122-00-5
M. Wt: 366.20 g/mol
InChI Key: BVBUGJREHFRRMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dimethylamino)phenyl]-3-iodobenzamide is a chemical compound characterized by its unique structure, which includes a phenyl ring substituted with a dimethylamino group and an iodobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(dimethylamino)phenyl]-3-iodobenzamide typically involves the following steps:

  • Bromination: The starting material, 4-(dimethylamino)benzene, undergoes bromination to introduce a bromo group at the para position.

  • Iodination: The brominated compound is then subjected to iodination to replace the bromo group with an iodo group, resulting in 4-(dimethylamino)phenyl iodide.

  • Amidation: Finally, the iodide undergoes amidation with benzamide to form this compound.

Industrial Production Methods: In an industrial setting, the synthesis process may be optimized for large-scale production, involving continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-[4-(dimethylamino)phenyl]-3-iodobenzamide can undergo various chemical reactions, including:

  • Oxidation: The iodobenzamide moiety can be oxidized to form iodoarenes.

  • Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of N-[4-(dimethylamino)phenyl]benzamide.

  • Substitution: The iodine atom can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include iodine, hydrogen peroxide, and manganese dioxide.

  • Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are typically used.

  • Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions, often in the presence of a base.

Major Products Formed:

  • Iodoarenes: Resulting from oxidation reactions.

  • N-[4-(dimethylamino)phenyl]benzamide: Resulting from reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

N-[4-(dimethylamino)phenyl]-3-iodobenzamide has found applications in various scientific fields:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: The compound is used in biological studies to investigate the effects of iodine-containing compounds on biological systems.

  • Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

  • Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-[4-(dimethylamino)phenyl]-3-iodobenzamide exerts its effects involves its interaction with specific molecular targets and pathways. The iodobenzamide moiety can bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism may vary depending on the specific application and biological system involved.

Comparison with Similar Compounds

N-[4-(dimethylamino)phenyl]-3-iodobenzamide is unique due to its specific structural features. Similar compounds include:

  • N-[4-(dimethylamino)phenyl]benzamide: Lacks the iodine atom.

  • 3-Iodobenzamide: Lacks the dimethylamino group.

  • 4-(Dimethylamino)benzene: Lacks both the iodine atom and the benzamide moiety.

These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Properties

IUPAC Name

N-[4-(dimethylamino)phenyl]-3-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15IN2O/c1-18(2)14-8-6-13(7-9-14)17-15(19)11-4-3-5-12(16)10-11/h3-10H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVBUGJREHFRRMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15IN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362350
Record name ST50720762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6122-00-5
Record name ST50720762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.